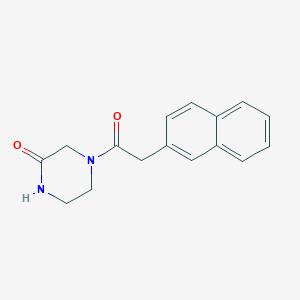![molecular formula C13H15N3O B7537582 N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has gained attention in the scientific community due to its potential as an anticancer agent. DMXAA was first synthesized in the late 1980s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide works by activating the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, as well as the induction of apoptosis in tumor cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been shown to increase the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide as a research tool is its ability to selectively target tumor blood vessels, making it a promising candidate for cancer therapy. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been shown to have limitations in terms of its toxicity and potential side effects, which must be carefully considered in any research application.
Orientations Futures
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can enhance its efficacy and reduce toxicity. Another potential direction is the investigation of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide and its potential applications in other disease contexts beyond cancer.
Méthodes De Synthèse
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-acetyl-1,5-dimethylpyrrole with 4-chloro-3-nitropyridine. The resulting intermediate is then reduced and subsequently treated with ammonia to yield N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been shown to selectively target tumor blood vessels, leading to tumor cell death and inhibition of tumor growth. N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been investigated for its potential as a sensitizer in radiation therapy, as well as its ability to enhance the efficacy of chemotherapy.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-4-12(16(10)2)9-15-13(17)11-5-7-14-8-6-11/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUSCODGZMGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)


